molecular formula C17H27ClN2O4 B6309192 H-Orn(Boc)-Obzl HCl CAS No. 1998700-97-2

H-Orn(Boc)-Obzl HCl

Cat. No. B6309192
CAS RN: 1998700-97-2
M. Wt: 358.9 g/mol
InChI Key: DWWKMTIMRDZGDH-UQKRIMTDSA-N
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Description

“H-Orn(Boc)-Obzl HCl” is a compound related to “H-Orn(Boc)-OMe.HCl”, which is a compound with the molecular formula C11H23ClN2O4 . It is a derivative of ornithine, a non-proteinogenic amino acid, with a tert-butoxycarbonyl (Boc) protecting group .


Synthesis Analysis

While specific synthesis methods for “H-Orn(Boc)-Obzl HCl” were not found, Boc-protected amino acids are typically synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed using various methods, including treatment with acid .


Molecular Structure Analysis

The molecular structure of “H-Orn(Boc)-Obzl HCl” can be inferred from its related compound “H-Orn(Boc)-OMe.HCl”. It likely contains an ornithine backbone with a Boc protecting group attached .


Chemical Reactions Analysis

The Boc group in “H-Orn(Boc)-Obzl HCl” can be removed under acidic conditions, such as with hydrochloric acid . This reaction is commonly used in peptide synthesis to selectively deprotect amino groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Orn(Boc)-Obzl HCl” can be inferred from its related compound “H-Orn(Boc)-OMe.HCl”. It has a molecular weight of 282.76 g/mol . The compound is likely to be solid at room temperature .

Scientific Research Applications

Proteasome Inhibition for Cancer Therapy
Research on Bortezomib, a proteasome inhibitor, has shown potential in treating hepatocellular carcinoma (HCC), suggesting a pathway for studying similar compounds with potential therapeutic applications. The drug's pharmacology, safety, and tolerance profiles, as well as its utility in treatment, offer insights into the role of complex compounds in managing diseases like HCC (Huang et al., 2018).

Body Composition Assessment via Air-displacement Plethysmography
Techniques for assessing body composition, such as air-displacement plethysmography, represent an application area for scientific tools and methodologies that could be relevant to studies involving specific compounds for understanding body processes or impacts (Fields et al., 2002).

Stress Assessment in Animals through Hair Cortisol Concentration
The evaluation of stress in animals using hair cortisol concentration offers a glimpse into biochemical methods that might overlap with the analysis or effects of specific compounds on biological systems (Heimbürge et al., 2019).

Hydrogen Generation Technologies
Advancements in hydrogen generation, such as through the hydrolysis of sodium borohydride, showcase the chemical processes and applications that might be related to or informed by the synthesis and reactions of compounds like H-Orn(Boc)-Obzl HCl (Abdelhamid, 2020).

Safety and Hazards

While specific safety data for “H-Orn(Boc)-Obzl HCl” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, hydrochloric acid, which may be used in the deprotection of the Boc group, is corrosive and can cause severe skin burns and eye damage .

Future Directions

The use of Boc-protected amino acids like “H-Orn(Boc)-Obzl HCl” is crucial in peptide synthesis. Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amino acids .

properties

IUPAC Name

benzyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-16(21)19-11-7-10-14(18)15(20)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H/t14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWKMTIMRDZGDH-UQKRIMTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Orn(Boc)-OBzl.HCl

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